molecular formula C10H11BrN2O B14051295 6-bromo-4-(1-methoxyethyl)-1H-indazole

6-bromo-4-(1-methoxyethyl)-1H-indazole

Cat. No.: B14051295
M. Wt: 255.11 g/mol
InChI Key: WXIQFYXVBFLSMK-UHFFFAOYSA-N
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Description

6-bromo-4-(1-methoxyethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound features a bromine atom at the 6th position and a methoxyethyl group at the 4th position on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(1-methoxyethyl)-1H-indazole typically involves multi-step organic reactions. One common method starts with the bromination of an indazole precursor to introduce the bromine atom at the desired position. This is followed by the alkylation of the indazole ring to attach the methoxyethyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(1-methoxyethyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

6-bromo-4-(1-methoxyethyl)-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-bromo-4-(1-methoxyethyl)-1H-indazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary, but studies often focus on understanding how the compound binds to its targets and the downstream effects of these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylpyridine: Another brominated heterocyclic compound with different structural features and applications.

    Quinoline derivatives: Compounds with a similar aromatic ring structure but different functional groups and biological activities.

Uniqueness

6-bromo-4-(1-methoxyethyl)-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-4-(1-methoxyethyl)-1H-indazole

InChI

InChI=1S/C10H11BrN2O/c1-6(14-2)8-3-7(11)4-10-9(8)5-12-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

WXIQFYXVBFLSMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=NNC2=CC(=C1)Br)OC

Origin of Product

United States

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